Ammonium hexafluorogermanate(4)

Catalog No.
S1512343
CAS No.
16962-47-3
M.F
F6GeH8N2
M. Wt
222.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium hexafluorogermanate(4)

CAS Number

16962-47-3

Product Name

Ammonium hexafluorogermanate(4)

IUPAC Name

diazanium;tetrafluorogermane;difluoride

Molecular Formula

F6GeH8N2

Molecular Weight

222.7 g/mol

InChI

InChI=1S/F4Ge.2FH.2H3N/c1-5(2,3)4;;;;/h;2*1H;2*1H3

InChI Key

BLUJQENWMXTQMD-UHFFFAOYSA-N

SMILES

[NH4+].[NH4+].[F-].[F-].F[Ge](F)(F)F

Canonical SMILES

[NH4+].[NH4+].[F-].[F-].F[Ge](F)(F)F

Precursor for Germanium-based Thin Films:

Ammonium hexafluorogermanate(IV) serves as a precursor for depositing thin films of germanium and other germanium-containing materials through various techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD) [, ]. These thin films find applications in:

  • Microelectronics: Germanium thin films are used in the fabrication of transistors, due to their superior electrical properties compared to silicon at certain scales [].
  • Optoelectronics: Germanium films are used in photodetectors, solar cells, and other optoelectronic devices due to their efficient light absorption properties [].

Synthesis of Germanium Compounds:

Ammonium hexafluorogermanate(IV) can be used as a starting material for the synthesis of various other germanium compounds. This is because it is a readily available source of germanium in a highly pure form []. Some examples of germanium compounds synthesized using ammonium hexafluorogermanate(IV) include:

  • Germanium nanoparticles: These nanoparticles have unique properties that make them useful in various applications, such as catalysis, drug delivery, and imaging [].
  • Germanium-doped materials: Doping other materials with germanium can modify their electrical and optical properties, making them suitable for various technological applications [].

Other Research Applications:

Ammonium hexafluorogermanate(IV) is also being explored for other research applications, such as:

  • A solid-state electrolyte in lithium batteries: This research is focused on developing new battery technologies with higher energy densities and improved safety [].
  • A catalyst for organic reactions: Studies are investigating the potential of ammonium hexafluorogermanate(IV) as a catalyst for various organic reactions, potentially leading to more efficient and sustainable processes [].

Ammonium hexafluorogermanate(IV) is an inorganic compound with the chemical formula H8F6GeN2\text{H}_8\text{F}_6\text{GeN}_2. It consists of ammonium cations (NH4+\text{NH}_4^+) and hexafluorogermanate anions (GeF62\text{GeF}_6^{2-}). This compound appears as a white crystalline solid at room temperature and is notable for its high purity and stability under normal conditions. The structure features a tetrahedral arrangement around the central germanium atom, with six fluorine atoms symmetrically bonded to it, while the ammonium ion also adopts a tetrahedral geometry with nitrogen at its center .

Ammonium hexafluorogermanate(IV) should be handled with care in a laboratory setting following appropriate safety protocols. It can be harmful if inhaled, ingested, or absorbed through the skin [].

  • Safety Data Sheet (SDS): For detailed safety information, refer to the Ammonium hexafluorogermanate(IV) Safety Data Sheet from a reputable supplier [].
, including:

  • Oxidation-Reduction Reactions: The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions.
  • Thermal Decomposition: Upon heating, it may decompose to release gases such as ammonia and hydrogen fluoride, which are hazardous .
  • Formation of Other Compounds: It serves as a precursor for synthesizing various germanium compounds through chemical vapor deposition or atomic layer deposition techniques .

Ammonium hexafluorogermanate(IV) can be synthesized through several methods:

  • Direct Reaction: It can be formed by reacting germanium dioxide with hydrofluoric acid in the presence of ammonia.
  • Precipitation: This method involves mixing solutions of ammonium fluoride and germanium tetrafluoride to precipitate the compound.
  • Chemical Vapor Deposition: As a precursor, it can be used in thin film deposition techniques to create germanium-based materials .

Ammonium hexafluorogermanate(IV) shares similarities with several other inorganic salts containing germanium or fluorine. Here are some comparable compounds:

Compound NameFormulaKey Characteristics
Ammonium tetrafluorogermanate(IV)NH4GeF4\text{NH}_4\text{GeF}_4Contains four fluorine atoms; used in similar applications.
Potassium hexafluorogermanate(IV)K2GeF6\text{K}_2\text{GeF}_6A potassium salt variant; serves similar roles in thin film deposition.
Lithium hexafluorogermanate(IV)Li2GeF6\text{Li}_2\text{GeF}_6Lithium variant; used in battery technologies and electronics.

Uniqueness: Ammonium hexafluorogermanate(IV) is unique due to its specific ammonium ion content, which allows it to serve as a precursor for certain germanium compounds while also being soluble in various solvents compared to its potassium and lithium counterparts. Its application in semiconductor technology highlights its significance in advanced material science .

Traditional Hydrothermal Synthesis Routes

Hydrothermal synthesis represents one of the fundamental approaches for preparing crystalline inorganic materials like ammonium hexafluorogermanate. This method involves dissolving appropriate precursors in water and heating the solution under pressure in an autoclave at elevated temperatures. For ammonium hexafluorogermanate synthesis, germanium dioxide (GeO₂) typically serves as the germanium source while ammonium fluoride (NH₄F) provides both fluorine and ammonium components.

Drawing parallels from the hydrothermal synthesis of related germanium compounds, several key parameters require optimization for successful synthesis of ammonium hexafluorogermanate. The hydrothermal approach offers significant advantages in producing high-purity crystalline materials with controlled morphology, though careful parameter control is essential.

Table 1: Key Parameters for Hydrothermal Synthesis of Ammonium Hexafluorogermanate

ParameterTypical RangeNotes
Temperature150-200°CHigher temperatures may accelerate reaction but risk formation of undesired phases
Reaction time12-24 hoursDependent on temperature and precursor concentrations
PressureAutogenousGenerated naturally in sealed autoclave system
pH rangeAcidic to neutralControlled primarily by NH₄F concentration
Precursor ratioGe:F = 1:6 minimumExcess NH₄F often beneficial for complete fluorination
Vessel materialTeflon-lined stainless steelEssential to resist corrosive fluoride environment

A potential hydrothermal synthesis pathway for ammonium hexafluorogermanate involves dissolving germanium dioxide in an aqueous solution of ammonium fluoride, transferring to a Teflon-lined stainless steel autoclave, heating at 180-200°C for 24 hours, followed by cooling to room temperature and subsequent filtration, washing, and drying of the crystalline product. The popularity of this method stems from its ability to produce well-defined crystals with high phase purity when parameters are properly optimized.

Advanced Solid-State Fluorination Techniques

Solid-state fluorination techniques represent an important advancement in the synthesis of fluorinated inorganic compounds such as ammonium hexafluorogermanate. These approaches typically minimize or eliminate solvent use, offering environmental and processing advantages over traditional wet-chemical methods.

One notable solid-state approach is the vapor phase transformation method documented in research literature. This technique involves exposing germanium wafers to vapors of HF and HNO₃ mixtures in a Teflon cell, resulting in the transformation of the germanium surface to ammonium hexafluorogermanate. The proposed overall reaction mechanism is:

4 Ge + 6 HF + 2 HNO₃ = (NH₄)₂GeF₆ + 3 GeO₂

This process offers several advantages, including no requirement for electrical contacts or liquid immersion, relatively simple equipment requirements, and directional transformation capability for germanium surfaces.

Table 2: Comparison of Solid-State Fluorination Methods for Ammonium Hexafluorogermanate Synthesis

MethodReagentsConditionsAdvantagesLimitations
Vapor phase transformationHF + HNO₃ vaporsRoom temperature, Teflon containerNo electrical contacts needed, Simple equipmentSafety concerns with HF, Potential side products
Direct fluorinationGeO₂ + NH₄F150-250°C, sealed vesselHigher purity product, ScalableRequires precise temperature control
Solid-state reaction with fluxGe source + NH₄F + flux agent200-300°CEnhanced reaction kineticsPotential contamination from flux agents

Another promising solid-state approach can be derived from recent developments in solid-state aromatic nucleophilic fluorination using potassium fluoride with quaternary ammonium salts. While this specific technology has been primarily applied to organic substrates, the underlying principles of solid-state fluorination chemistry could potentially be adapted for hexafluorogermanate synthesis.

These advanced solid-state fluorination techniques align with the industry trend toward developing more efficient synthesis methods while adhering to environmental regulations, as noted in market research reports.

Mechanochemical Synthesis Approaches

Mechanochemical synthesis represents an environmentally friendly approach to preparing crystalline materials through solid-state reactions induced by mechanical energy, typically through ball milling. This emerging green chemistry method offers significant advantages for the synthesis of fluorinated compounds like ammonium hexafluorogermanate.

While direct literature on mechanochemical synthesis of ammonium hexafluorogermanate specifically is limited, valuable insights can be gained from the analogous synthesis of ammonium hexafluorogallate ((NH₄)₃GaF₆). In that case, mechanochemical processing facilitates a solid-state reaction between ammonium fluoride and gallium fluoride trihydrate (GaF₃·3H₂O) at a ratio of 3:1.

For ammonium hexafluorogallate, an alternative synthetic route involves the reaction of gallium(III) hydroxide with HF and ammonium fluoride according to the following equation:

Ga(OH)₃ + 3 HF + 3 NH₄F → (NH₄)₃GaF₆ + 3 H₂O

By analogy, similar mechanochemical approaches could potentially be developed for ammonium hexafluorogermanate synthesis.

Table 3: Mechanochemical Synthesis Parameters for Fluorinated Germanium Compounds

ParameterTypical ValuesEffect on Product
Milling speed300-600 rpmHigher speeds increase reaction rate but may increase contamination risk
Ball-to-powder ratio10:1 to 30:1Higher ratios increase energy transfer efficiency
Milling time1-6 hoursCompound-specific, requires optimization
Ball materialStainless steel, zirconiaMust be resistant to fluoride corrosion
Precursor ratioStoichiometric with 5-10% excess NH₄FEnsures complete reaction
Milling atmosphereInert (N₂ or Ar)Prevents oxidation or unwanted side reactions

The mechanochemical approach offers several significant advantages for fluorinated compound synthesis, including:

  • Elimination or substantial reduction of solvent use
  • Potentially faster reaction times compared to traditional methods
  • Lower energy consumption compared to high-temperature methods
  • Simplified processing workflow and reduced waste generation

These benefits align with recent industry shifts toward more sustainable and efficient synthetic methodologies for specialty chemicals.

Role of Precursor Stoichiometry in Phase Purity

The stoichiometric ratio of precursors plays a critical role in determining the phase purity of synthesized ammonium hexafluorogermanate. Precise control over reagent ratios directly impacts product quality, crystallinity, and the presence of impurity phases.

Drawing from hydrothermal synthesis research of related compounds, several key principles emerge regarding stoichiometry control. For instance, in bismuth germanium oxide synthesis, the use of excess GeO₂ helps minimize or eliminate unwanted by-products, and any residual excess can be removed through washing or thermal treatment. Similar principles likely apply to ammonium hexafluorogermanate synthesis.

Table 4: Effect of Precursor Stoichiometry on Ammonium Hexafluorogermanate Product Characteristics

Ge:F:NH₄ RatioExpected OutcomePotential Challenges
1:6:2 (Exact stoichiometric)Theoretically pure (NH₄)₂GeF₆Often yields incomplete reaction
1:6.5-7:2.5-3 (F and NH₄ excess)High conversion to (NH₄)₂GeF₆May require additional washing to remove excess NH₄F
1:6:1.8 (NH₄ deficient)Risk of forming GeF₄ or mixed productsPhase impurity and reduced yield
0.9:6:2 (Ge deficient)Complete Ge conversion, excess reagentsRequires thorough purification steps

For optimal phase purity in ammonium hexafluorogermanate synthesis, careful monitoring and optimization of precursor stoichiometry is essential to:

  • Achieve high phase purity in the final product
  • Control crystallite size and morphology characteristics
  • Minimize formation of impurities or secondary phases
  • Optimize yield and efficiency of the synthesis process

Research indicates that post-synthesis purification steps may be necessary to remove unreacted precursors or by-products, particularly when using excess reagents to drive reaction completion.

Table 5: Physical Properties of Ammonium Hexafluorogermanate

PropertyValueReference
Chemical Formula(NH₄)₂GeF₆
Molecular Weight222.70 g/mol
Crystal SystemCubic, space group Fm3m
AppearanceWhite crystalline powder
Melting Point380°C
Boiling PointSublimes
Density2.564 g/cm³
Water SolubilitySoluble
Alcohol SolubilityInsoluble
Refractive Indexn20/D 1.425

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (82%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (82%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (82%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16962-47-3

Dates

Last modified: 04-14-2024

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